Bromure de mépenzolate
Vue d'ensemble
Description
Le bromure de mepenzolate est un composé ammonium quaternaire qui agit comme un antagoniste des récepteurs muscariniques. Il est principalement utilisé pour réduire la sécrétion d'acide gastrique et de pepsine et pour supprimer les contractions spontanées du côlon. Ce composé est souvent utilisé dans le traitement des troubles gastro-intestinaux, tels que les ulcères peptiques et le syndrome du côlon irritable .
Applications De Recherche Scientifique
Mepenzolate bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: Studied for its effects on muscarinic receptors and its role in modulating gastrointestinal motility.
Medicine: Investigated for its potential therapeutic effects in treating chronic obstructive pulmonary disease (COPD) and diabetic wound healing due to its anti-inflammatory and bronchodilatory properties
Industry: Utilized in the formulation of pharmaceuticals for gastrointestinal disorders.
Mécanisme D'action
Target of Action
Mepenzolate bromide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors play a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation.
Mode of Action
Mepenzolate bromide is a post-ganglionic parasympathetic inhibitor . It specifically antagonizes muscarinic receptors, leading to a decrease in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon .
Biochemical Pathways
The antagonism of muscarinic receptors by Mepenzolate bromide leads to a decrease in the activity of the parasympathetic nervous system. This results in diminished gastric acid and pepsin secretion, which are part of the digestive process, and suppression of spontaneous contractions of the colon, which are involved in the movement of food and waste through the digestive system .
Pharmacokinetics
The absorption of Mepenzolate bromide is relatively low when administered orally . Between 3 and 22% of an orally administered dose is excreted in the urine over a 5-day period, with the majority of the radioactivity appearing on Day 1 . This suggests that the compound has a relatively short half-life and is rapidly cleared from the body.
Result of Action
The primary result of Mepenzolate bromide’s action is the reduction of gastric acid and pepsin secretion and the suppression of spontaneous contractions of the colon . This can help to alleviate symptoms in conditions where these processes are overactive, such as peptic ulcer disease .
Analyse Biochimique
Biochemical Properties
Mepenzolate Bromide specifically antagonizes muscarinic receptors . This interaction leads to decreases in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon .
Cellular Effects
Mepenzolate Bromide has been found to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . It also suppresses elastase-induced pulmonary inflammatory responses .
Molecular Mechanism
The mechanism of action of Mepenzolate Bromide is as a post-ganglionic parasympathetic inhibitor . It specifically antagonizes muscarinic receptors, leading to its effects on gastric acid and pepsin secretion, and suppression of spontaneous contractions of the colon .
Temporal Effects in Laboratory Settings
In laboratory settings, Mepenzolate Bromide has been shown to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . The effects of Mepenzolate Bromide were observed to be more pronounced when administered via the intratracheal route compared to oral administration .
Dosage Effects in Animal Models
In animal models, Mepenzolate Bromide has been shown to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . The effects were observed to be dose-dependent, with a higher dose required for oral administration compared to intratracheal administration .
Metabolic Pathways
It is known that it specifically antagonizes muscarinic receptors, which play a role in various metabolic processes .
Transport and Distribution
It is known that it specifically antagonizes muscarinic receptors, which could influence its distribution within cells .
Subcellular Localization
Given its role as a muscarinic receptor antagonist, it is likely to be localized at the cell membrane where these receptors are typically found .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le bromure de mepenzolate peut être synthétisé par estérification du bromure de 3-hydroxy-1,1-diméthylpipéridinium avec l'acide 2,2-diphénylacétique. La réaction implique généralement l'utilisation d'un agent déshydratant tel que le chlorure de thionyle ou la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester .
Méthodes de production industrielle : Dans les milieux industriels, la synthèse du bromure de mepenzolate est réalisée dans des réacteurs à grande échelle sous des conditions contrôlées afin d'assurer un rendement et une pureté élevés. Le processus implique le contrôle minutieux de la température, du pH et du temps de réaction afin d'optimiser la réaction d'estérification. Le produit final est ensuite purifié par recristallisation ou techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : Le bromure de mepenzolate subit principalement des réactions de substitution en raison de la présence du groupe ammonium quaternaire. Il peut également participer à des réactions d'hydrolyse en milieu acide ou basique, conduisant à la rupture de la liaison ester .
Réactifs et conditions courantes :
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les ions hydroxyde ou les amines.
Réactions d'hydrolyse : Milieux acide ou basique utilisant respectivement l'acide chlorhydrique ou l'hydroxyde de sodium.
Produits principaux :
Réactions de substitution : Les produits comprennent des composés pipéridinium substitués.
Réactions d'hydrolyse : Les produits comprennent le bromure de 3-hydroxy-1,1-diméthylpipéridinium et l'acide 2,2-diphénylacétique.
4. Applications de la recherche scientifique
Le bromure de mepenzolate a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme composé standard en chimie analytique.
Biologie : Étudié pour ses effets sur les récepteurs muscariniques et son rôle dans la modulation de la motilité gastro-intestinale.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de la bronchopneumopathie chronique obstructive (BPCO) et la cicatrisation des plaies diabétiques en raison de ses propriétés anti-inflammatoires et bronchodilatatrices
Industrie : Utilisé dans la formulation de produits pharmaceutiques pour les troubles gastro-intestinaux.
5. Mécanisme d'action
Le bromure de mepenzolate exerce ses effets en antagonisant les récepteurs muscariniques, en particulier les sous-types M1 et M3. Cet antagonisme conduit à une diminution de la sécrétion d'acide gastrique et de pepsine et à une suppression des contractions spontanées du côlon. L'action du composé sur les récepteurs muscariniques contribue également à ses effets bronchodilatateurs et anti-inflammatoires .
Composés similaires :
Bromure de glycopyrronium : Un autre antagoniste des récepteurs muscariniques utilisé pour ses effets bronchodilatateurs.
Bromure d'aclidinium : Un antagoniste muscarinique à action prolongée utilisé dans le traitement de la BPCO.
Atropine : Un antagoniste muscarinique utilisé pour traiter la bradycardie et comme agent pré-anesthésique.
Unicité du bromure de mepenzolate : Le bromure de mepenzolate est unique en raison de sa combinaison spécifique d'effets gastro-intestinaux et bronchodilatateurs. Contrairement aux autres antagonistes muscariniques, il a été démontré qu'il possède des propriétés anti-inflammatoires significatives, ce qui en fait un agent thérapeutique potentiel pour des affections telles que la BPCO et la cicatrisation des plaies diabétiques .
Comparaison Avec Des Composés Similaires
Glycopyrronium bromide: Another muscarinic receptor antagonist used for its bronchodilatory effects.
Aclidinium bromide: A long-acting muscarinic antagonist used in the treatment of COPD.
Atropine: A muscarinic antagonist used to treat bradycardia and as a pre-anesthetic agent.
Uniqueness of Mepenzolate Bromide: Mepenzolate bromide is unique due to its specific combination of gastrointestinal and bronchodilatory effects. Unlike other muscarinic antagonists, it has been shown to have significant anti-inflammatory properties, making it a potential therapeutic agent for conditions such as COPD and diabetic wound healing .
Propriétés
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRNZNSGDSFFIR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25990-43-6 (Parent) | |
Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023252 | |
Record name | Mepenzolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>63.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648464 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76-90-4 | |
Record name | Mepenzolate bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEPENZOLATE BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MEPENZOLATE BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mepenzolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mepenzolate bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPENZOLATE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8D32IX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.